molecular formula C9H17NO2 B13265933 Methyl 2,5-dimethylpiperidine-4-carboxylate

Methyl 2,5-dimethylpiperidine-4-carboxylate

Cat. No.: B13265933
M. Wt: 171.24 g/mol
InChI Key: SZECQDVGKJMCHD-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Considerations

The molecular formula of this compound is C₁₀H₁₇NO₂ , with a molecular weight of 207.70 g/mol for its hydrochloride salt form. The piperidine ring adopts a chair conformation, a common geometry for six-membered saturated heterocycles, minimizing steric strain. The stereochemical configuration at the 2-, 4-, and 5-positions is critical: the (2R,4S,5S) enantiomer has been explicitly identified in related compounds, where the methyl groups at C2 and C5 occupy axial positions, while the carboxylate ester at C4 sits equatorially. This arrangement balances steric repulsion and stabilizes the ring through hyperconjugative interactions.

X-ray crystallographic data for analogous piperidine-carboxylate complexes (e.g., piperidinium-1-piperidinecarboxylate) reveal triclinic crystal systems with hydrogen-bonding networks stabilizing the lattice. While direct structural data for this compound are limited, comparative analysis suggests intramolecular hydrogen bonding between the ester carbonyl oxygen and the piperidine nitrogen could further rigidify the structure.

Comparative Analysis of Piperidine Ring Substitution Patterns

Substitution patterns on the piperidine ring significantly influence electronic and steric properties. In this compound, the 2,5-dimethyl substitution introduces a unique steric profile compared to para- or meta-substituted derivatives. For instance, para-substituted piperidines exhibit enhanced monoamine oxidase (MAO) inhibition due to optimal alignment with enzyme active sites. In contrast, the 2,5-dimethyl groups create a meta-substitution effect, redistributing electron density toward the nitrogen atom and altering ring puckering dynamics.

The following table compares key features of piperidine substitution patterns:

Substitution Pattern Example Compound Key Effects
2,5-Dimethyl Target compound Axial methyl groups increase steric hindrance, moderate nitrogen basicity
para-Hydroxy 4-Hydroxypiperidine Enhanced MAO inhibition (IC₅₀ ~0.015 μM)
N-Methyl N-Methylpiperidine Reduced basicity, stabilized chair-twist conformational equilibrium

The 2,5-dimethyl configuration reduces ring flexibility compared to monosubstituted analogs, as evidenced by higher energy barriers for chair-to-twist interconversion in computational models.

Electronic Structure and Conformational Dynamics

Density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level provide insights into the electronic landscape of this compound. The ester group at C4 withdraws electron density via induction, polarizing the piperidine ring and lowering the nitrogen’s basicity. This effect is quantified by Mulliken charge analysis, which shows a charge of –0.32 e on the nitrogen atom, compared to –0.45 e in unsubstituted piperidine.

Conformational dynamics were probed using time-resolved Rydberg fingerprint spectroscopy in related N-methylpiperidine systems, revealing ultrafast chair-to-twist transitions (~700 fs periods). For the target compound, steric clashes between the 2- and 5-methyl groups likely suppress such large-amplitude motions, favoring a static chair conformation. However, localized vibrations, such as methyl group rotations and ring puckering modes, occur on picosecond timescales.

The molecular electrostatic potential (MESP) surface highlights nucleophilic regions at the ester oxygen (red) and electrophilic zones near the nitrogen (blue), guiding intermolecular interactions (Figure 1).

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

methyl 2,5-dimethylpiperidine-4-carboxylate

InChI

InChI=1S/C9H17NO2/c1-6-5-10-7(2)4-8(6)9(11)12-3/h6-8,10H,4-5H2,1-3H3

InChI Key

SZECQDVGKJMCHD-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(CN1)C)C(=O)OC

Origin of Product

United States

Preparation Methods

Cyclization via Aziridine Intermediates and Radical Rearrangement

One notable approach involves the preparation of 2,5-disubstituted piperidines through radical 5-exo cyclization of 2-methylene-N-substituted aziridines containing phenylselenide groups. The aziridines are synthesized from aminoalcohol precursors by alkylation and introduction of phenylselenide, followed by cyclization with sodium amide. Radical rearrangement with tri-n-butyltin hydride and azobisisobutyronitrile (AIBN) induces ring expansion and formation of 5-methylene piperidines, which can be further functionalized to yield methyl esters at the 4-position (Scheme 1 and 2 in).

Palladium-Catalyzed Allylic Amination and Michael Addition

Desmaële et al. reported a sequence starting from bromo-acetal and diethyl malonate to form diacid intermediates, which undergo decarboxylative Mannich reactions and esterification to yield unsaturated esters. These esters are then converted into piperidines via palladium-catalyzed allylic amination with benzylamine or other amines. This method allows for the introduction of methyl groups at the 2 and 5 positions and ester functionality at position 4, facilitating the synthesis of this compound derivatives (Scheme 3 in).

Palladium-Trimethylenemethane (Pd-TMM) Complex Mediated Formal [3+3] Cycloaddition

Another advanced synthetic route involves the ring opening of activated aziridines using Pd-TMM complexes. This formal [3+3] cycloaddition provides access to 5-methylene piperidines with excellent yields and stereoselectivity. The aziridine precursors are prepared from amino acids, and the cycloaddition enables the construction of the piperidine ring with desired substitution patterns, including methyl groups at 2 and 5 positions and carboxylate esters at position 4 (Scheme 4 in).

Hydrogenation of Pyridine Precursors

Hydrogenation of substituted pyridines under platinum oxide catalysis in acetic acid solutions has been used to produce cis-2,5-disubstituted piperidines. Protection of the resulting amines with benzyl or Boc groups yields piperidines as single diastereomers in good yields (50–90%). This method is efficient for preparing methyl-substituted piperidines, including this compound derivatives, with high diastereoselectivity (up to >95:5 dr) (Scheme 2 in).

Mannich-Type Condensation Reactions

The classical Mannich reaction and its modifications have been employed to synthesize piperidine-4-one derivatives, which serve as precursors to this compound. Condensation of esters of acetonedicarboxylic acid with aldehydes and ammonia or primary amines leads to 2,6-disubstituted piperidine-4-ones. These can be further converted to methyl esters and methylated at the 2 and 5 positions by subsequent reduction and functional group transformations (Scheme 1 in).

Comparative Data Table of Preparation Methods

Methodology Key Reagents/Conditions Yield Range (%) Stereoselectivity (dr) Advantages Limitations
Radical 5-exo cyclization of aziridines Sodium amide, tri-n-butyltin hydride, AIBN Moderate Moderate Access to 5-methylene piperidines Multi-step synthesis of aziridines
Pd-catalyzed allylic amination & Michael addition Pd catalyst, benzylamine, sodium ethoxide High (up to 90) High (>95:5) High regio- and stereoselectivity Requires palladium catalyst
Pd-TMM mediated [3+3] cycloaddition Pd-TMM complex, aziridine precursors Excellent Excellent Efficient ring construction Requires specialized Pd complexes
Hydrogenation of pyridines PtO2 catalyst, H2 balloon, acetic acid 50-90 High (>95:5) Simple hydrogenation step Catalyst loading can be high
Mannich condensation of acetonedicarboxylates Aldehydes, ammonia or amines, esters Moderate to high Variable Classical, straightforward Limited substitution patterns

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5-dimethylpiperidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 2,5-dimethylpiperidine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2,5-dimethylpiperidine-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or activator of enzymes, affecting various metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Methyl 4-((2,5-Dichlorobenzamido)methyl)piperidine-1-carboxylate (CAS: 1234932-53-6)

This compound () shares the piperidine core and methyl ester group but differs in substituents:

  • Substituents : A 2,5-dichlorobenzamido group is attached via a methylene bridge to the piperidine ring, introducing significant steric and electronic effects.
  • Molecular Weight: 345.2 g/mol (vs. ~199 g/mol for Methyl 2,5-dimethylpiperidine-4-carboxylate, estimated based on formula C₁₀H₁₇NO₂).

Key Differences :

Property This compound Methyl 4-((2,5-Dichlorobenzamido)methyl)piperidine-1-carboxylate
Substituents Methyl groups at C2, C5; ester at C4 Dichlorobenzamido group at C4 via methylene bridge
Molecular Formula C₁₀H₁₇NO₂ (estimated) C₁₅H₁₈Cl₂N₂O₃
Potential Applications Intermediate for chiral synthesis Drug candidate (e.g., kinase inhibition)

Other Methyl Esters in Resin and Atmospheric Studies

  • Sandaracopimaric Acid Methyl Ester (): A diterpene methyl ester isolated from plant resins. Unlike this compound, this compound features a fused tricyclic structure, imparting rigidity and hydrophobicity. Such esters are valued in materials science for resin stability .
  • Methyl Salicylate (): A simple aromatic methyl ester with anti-inflammatory properties.

Physicochemical Properties and Reactivity

General Methyl Ester Trends ()

  • Volatility : Methyl esters typically exhibit moderate volatility (e.g., methyl salicylate boiling point: 222°C), influenced by molecular weight and polarity .
  • Solubility : Polar ester groups enhance solubility in organic solvents, while alkyl/aryl substituents modulate hydrophobicity.
  • Reactivity : Ester hydrolysis under acidic/basic conditions is common, but steric hindrance in substituted piperidines (e.g., 2,5-dimethyl groups) may slow degradation .

Comparative Stability

  • This compound’s piperidine ring may confer greater thermal stability compared to linear esters (e.g., dimethyl fumarate in ), which are prone to isomerization.

Biological Activity

Methyl 2,5-dimethylpiperidine-4-carboxylate is a compound of interest within the field of medicinal chemistry due to its various biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound belongs to the class of piperidine derivatives, characterized by a piperidine ring with two methyl groups at the 2 and 5 positions and an ester functional group at the 4 position. The structural formula can be represented as follows:

C9H15NO2\text{C}_9\text{H}_{15}\text{N}\text{O}_2

This compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, which may influence its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. It may function as a ligand for various receptors or enzymes, modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is studied.

Anticancer Properties

Recent studies have indicated that piperidine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown potential in inhibiting tumor growth in various cancer cell lines. A notable study demonstrated that modifications in the piperidine structure could enhance cytotoxicity against breast cancer cells (MDA-MB-231) and cholangiocarcinoma cells .

Neuroprotective Effects

Another area of interest is the neuroprotective effects associated with piperidine derivatives. Research has shown that certain derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative diseases such as Alzheimer's disease. The incorporation of piperidine moieties into drug designs has been linked to improved brain exposure and enhanced therapeutic efficacy .

Case Studies

Study 1: Antitumor Activity

A study investigated the effects of this compound on tumor xenografts in immunocompromised mice. Results indicated a significant reduction in tumor size following treatment with this compound compared to control groups. The study highlighted its potential as an effective anticancer agent .

Study 2: Neuroprotective Mechanisms

In vitro assays demonstrated that this compound could effectively inhibit AChE activity. This inhibition was associated with reduced cell death in neuronal cell cultures exposed to neurotoxic agents. These findings suggest that this compound could be further explored as a neuroprotective agent .

Data Table: Summary of Biological Activities

Activity Effect Reference
AnticancerInhibits tumor growth
NeuroprotectionInhibits AChE and BuChE
CytotoxicityInduces apoptosis in cancer cells

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Methyl 2,5-dimethylpiperidine-4-carboxylate, and how can reaction conditions be optimized?

  • Methodology :

  • Esterification : Start with 2,5-dimethylpiperidine-4-carboxylic acid and employ methanol under acid catalysis (e.g., H₂SO₄) at reflux. Monitor reaction progress via TLC.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Optimization : Adjust molar ratios (1:3 acid:methanol) and reaction time (6–12 hours) to maximize yield. For steric hindrance from methyl groups, consider microwave-assisted synthesis to reduce time.
    • Characterization :
  • NMR : Analyze 1H^1H and 13C^{13}C NMR for ester carbonyl (~170 ppm) and piperidine ring protons (δ 1.2–3.5 ppm).
  • IR : Confirm ester C=O stretch at ~1720 cm1^{-1}.

Q. How should this compound be stored and handled to maintain stability?

  • Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C in darkness to prevent oxidation or hydrolysis .
  • Safety : Use nitrile gloves, safety goggles, and fume hoods. Avoid contact with oxidizers (e.g., peroxides) to prevent exothermic reactions .
  • Degradation Monitoring : Perform periodic GC-MS analysis to detect decomposition products (e.g., free carboxylic acid).

Advanced Research Questions

Q. What crystallographic strategies resolve structural ambiguities in this compound, particularly methyl group disorder?

  • Data Collection : Collect high-resolution (<1.0 Å) X-ray diffraction data at low temperature (100 K) to minimize thermal motion.
  • Structure Refinement :

  • Use SHELXL ( ) for anisotropic refinement of non-H atoms. Apply restraints to disordered methyl groups .
  • Validate with WinGX for symmetry checks and Mercury CSD for packing visualization .
    • Example Refinement Parameters :
ParameterValue
R1 (I > 2σ(I))<0.05
wR2 (all data)<0.12
Flack x parameter~0.0 (enantiopure)

Q. How can hydrogen-bonding networks in this compound crystals be analyzed to predict supramolecular assembly?

  • Graph Set Analysis ( ):

  • Identify donor-acceptor pairs (e.g., N–H⋯O=C) using Mercury CSD . Assign graph set descriptors (e.g., R22(8)\mathbf{R}_2^2(8) for dimeric motifs) .
    • Energy Frameworks : Compute interaction energies (Hirshfeld surface analysis) to rank contributions from dispersion vs. electrostatic forces.
    • Table: Representative Hydrogen Bonds :
DonorAcceptorDistance (Å)Angle (°)Graph Set
N–HO=C2.85155C(6)\mathbf{C}(6)
C–HO(ester)3.10145D(2)\mathbf{D}(2)

Q. How can computational models reconcile discrepancies between experimental and theoretical NMR chemical shifts?

  • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level. Calculate 1H^1H shifts with gauge-including atomic orbitals (GIAO).
  • Solvent Effects : Apply PCM (Polarizable Continuum Model) for DMSO or CDCl₃. Compare with experimental shifts; deviations >0.5 ppm suggest conformational flexibility .
  • Dynamic NMR : Perform variable-temperature 1H^1H NMR to detect ring puckering or methyl rotation barriers.

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic and spectroscopic data regarding the compound’s stereochemistry?

  • Multi-Method Validation :

Compare X-ray-derived torsion angles with NOESY cross-peaks (e.g., axial vs. equatorial methyl groups).

Use SHELXL ’s TWIN/BASF commands to test for twinning, which may distort apparent geometry .

Validate with vibrational circular dichroism (VCD) for absolute configuration.

  • Case Study : If NMR suggests equatorial methyls but crystallography shows axial, re-examine solvent-induced conformational changes via MD simulations.

Methodological Tools

  • Crystallography : SHELX , WinGX , Mercury CSD .
  • Hydrogen Bonding : Graph set theory .
  • Safety Protocols : TCI America SDS guidelines .

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